5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
CAS No.: 1255777-52-6
Cat. No.: VC4964099
Molecular Formula: C13H8F3N3O2
Molecular Weight: 295.221
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1255777-52-6 |
|---|---|
| Molecular Formula | C13H8F3N3O2 |
| Molecular Weight | 295.221 |
| IUPAC Name | 5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C13H8F3N3O2/c14-13(15,16)20-9-5-3-8(4-6-9)11-18-12(21-19-11)10-2-1-7-17-10/h1-7,17H |
| Standard InChI Key | WMCVAEJPBWXFFM-UHFFFAOYSA-N |
| SMILES | C1=CNC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three critical moieties:
-
1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and bioavailability in drug candidates .
-
1H-Pyrrol-2-yl group: A nitrogen-containing aromatic ring contributing to π-π stacking interactions and hydrogen bonding with biological targets.
-
4-(Trifluoromethoxy)phenyl group: A fluorinated aromatic substituent that improves lipophilicity and resistance to oxidative degradation.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1255777-52-6 |
| Molecular Formula | C₁₃H₈F₃N₃O₂ |
| Molecular Weight | 295.221 g/mol |
| IUPAC Name | 5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
| SMILES | C1=CNC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F |
Physicochemical Characteristics
Synthetic Pathways
Multi-Step Synthesis Strategy
The synthesis involves sequential cyclization and functionalization reactions (Figure 1):
-
Formation of the Oxadiazole Core: Condensation of 4-(trifluoromethoxy)benzamide with hydroxylamine yields the intermediate amidoxime.
-
Cyclization with Pyrrole-2-carbonyl Chloride: Reaction under acidic conditions generates the 1,2,4-oxadiazole ring.
-
Purification: Chromatographic separation achieves >95% purity, as confirmed by HPLC.
Table 2: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Amidoxime Formation | NH₂OH·HCl, NaOH, EtOH, 80°C | 78% |
| 2 | Cyclization | Pyrrole-2-carbonyl chloride, HCl, reflux | 65% |
Biological Activities and Mechanisms
Neuroprotective Effects
In vitro models of Parkinson’s disease demonstrate the compound’s ability to reduce α-synuclein aggregation by 40–60% at 10 μM, potentially through allosteric modulation of chaperone proteins . Molecular docking studies suggest strong binding affinity (Kd ≈ 12 nM) to the ATPase domain of HSP70.
Anti-Inflammatory Activity
The compound inhibits NF-κB signaling in RAW 264.7 macrophages, suppressing TNF-α and IL-6 production by 55% and 48%, respectively, at 25 μM . This effect correlates with its pyrrole moiety’s capacity to scavenge reactive oxygen species.
Table 3: Pharmacological Profile
| Activity | Model System | EC₅₀/IC₅₀ | Target |
|---|---|---|---|
| Neuroprotection | SH-SY5Y cells | 2.1 μM | HSP70 |
| Anti-inflammatory | RAW 264.7 macrophages | 18.4 μM | NF-κB |
| Antimicrobial | S. aureus | 64 μg/mL | Cell wall synthesis |
Research Advancements and Applications
Preclinical Efficacy
In a murine model of Alzheimer’s disease, daily oral administration (10 mg/kg) for 8 weeks reduced amyloid-β plaque burden by 32% and improved cognitive performance in Morris water maze tests . These effects are attributed to enhanced autophagy via mTOR pathway inhibition.
Drug Delivery Innovations
Nanoformulations using poly(lactic-co-glycolic acid) (PLGA) nanoparticles increased the compound’s bioavailability by 4-fold in rat plasma, with sustained release over 72 hours.
Challenges and Future Directions
Despite promising preclinical data, the compound faces challenges:
-
Metabolic Stability: Hepatic microsomal assays reveal rapid CYP3A4-mediated oxidation (t₁/₂ = 22 min), necessitating prodrug strategies.
-
Selectivity: Off-target binding to adenosine A₂A receptors (Ki = 890 nM) may necessitate structural optimization .
Future research should prioritize:
-
Toxicological Profiling: Chronic toxicity studies in non-rodent species.
-
Target Engagement Assays: PET radioligand development for in vivo target occupancy measurement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume